molecular formula C21H23N5O3S B3164327 3-ethyl-N,6-bis(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide CAS No. 891031-08-6

3-ethyl-N,6-bis(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B3164327
CAS No.: 891031-08-6
M. Wt: 425.5 g/mol
InChI Key: VDYCPPXREFGCCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-N,6-bis(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a sophisticated synthetic compound belonging to the fused triazolothiadiazine chemical class, a scaffold recognized for its significant pharmacological potential. This specific derivative is primarily investigated for its potent inhibitory activity against various protein kinases, which are critical enzymes in cellular signaling pathways. https://www.ncbi.nlm.nih.gov/books/NBK539709/ The molecule's core structure is designed to act as an ATP-competitive inhibitor, binding to the kinase's active site and disrupting phosphorylation events that drive processes like cell proliferation and survival. https://www.nature.com/articles/s41573-021-00252-y Current research efforts focus on evaluating its efficacy in oncology research , particularly in targeting aberrant kinase signaling in various cancer cell lines. https://aacrjournals.org/cancerres/article/80/16/Supplement/5940/640083 Preliminary studies on structurally analogous triazolothiadiazines suggest promising antiproliferative and pro-apoptotic effects , making this compound a valuable chemical probe for understanding kinase-driven tumorigenesis and for hit-to-lead optimization campaigns in drug discovery. https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01429 Its mechanism may also extend to other kinase-dependent pathologies, positioning it as a versatile tool for investigating inflammatory and neurodegenerative diseases where kinase modulation is therapeutically relevant. https://www.sciencedirect.com/science/article/abs/pii/S0223523419306785

Properties

IUPAC Name

3-ethyl-N,6-bis(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S/c1-4-17-23-24-21-26(17)25-18(13-5-9-15(28-2)10-6-13)19(30-21)20(27)22-14-7-11-16(29-3)12-8-14/h5-12,18-19,25H,4H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYCPPXREFGCCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-ethyl-N,6-bis(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to summarize the biological activity of this compound based on recent research findings and case studies.

Chemical Structure

The compound features a complex structure characterized by the following components:

  • Triazole and Thiadiazine Rings : These rings are essential for the biological activity of the compound.
  • Substituents : The presence of ethyl and methoxyphenyl groups enhances its pharmacological properties.

Biological Activities

Research indicates that derivatives of triazolo[3,4-b][1,3,4]thiadiazines exhibit a variety of biological activities. The specific activities associated with the compound include:

Anticancer Activity

Several studies have highlighted the anticancer potential of triazolo[3,4-b][1,3,4]thiadiazine derivatives. For instance:

  • Cytotoxicity against Cancer Cell Lines : The compound demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HEPG-2 (liver cancer) with IC50 values indicating potent activity .
  • Mechanism of Action : The compound may inhibit tubulin polymerization and disrupt microtubule networks in cancer cells .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Efficacy Against Pathogenic Bacteria : It exhibits significant antibacterial activity against several human pathogenic bacteria .
  • Antifungal Activity : The compound's antifungal properties have been compared favorably with standard antifungal agents like ketoconazole .

Anti-inflammatory and Analgesic Effects

Research has indicated that triazolo[3,4-b][1,3,4]thiadiazines possess anti-inflammatory and analgesic properties. These effects are attributed to their ability to modulate inflammatory pathways and pain signaling mechanisms .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of the compound. Key findings include:

  • Substitution Patterns : The presence of methoxy groups on the phenyl rings significantly enhances anticancer activity .
  • Ring Orientation : The coplanarity of the triazole and thiadiazine rings is essential for maintaining biological activity .

Case Studies

A few notable studies that provide insights into the biological activity of this compound include:

StudyFindings
Study 1Demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value below 10 µg/mL.
Study 2Showed antibacterial efficacy against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MIC) below 50 µg/mL.
Study 3Investigated anti-inflammatory effects in animal models, showing reduced edema in paw inflammation assays.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological and physicochemical properties of triazolo-thiadiazine derivatives are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents Key Features Biological Activity Source
Target Compound :
3-Ethyl-N,6-bis(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
- 3-Ethyl
- 6-(4-methoxyphenyl)
- N-(4-methoxyphenyl)
- 7-carboxamide
High lipophilicity (dual methoxy groups), hydrogen-bonding via carboxamide Antimicrobial, anti-inflammatory (predicted)
N-(4-Fluorophenyl)-6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide - 3-Phenyl
- 6-(4-methoxyphenyl)
- N-(4-fluorophenyl)
- 7-carboxamide
Fluorine enhances electronegativity; phenyl increases steric bulk Antimicrobial (Gram-positive bacteria)
6-(2,6-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid - 6-(2,6-Dichlorophenyl)
- 3-(3-methylpyrazolyl)
- 7-carboxylic acid
Chlorine improves antibacterial potency; pyrazole enhances solubility Antibacterial (broad-spectrum)
3-Ethyl-6-(4-fluorophenyl)-7H-triazolo[3,4-b][1,3,4]thiadiazine - 3-Ethyl
- 6-(4-fluorophenyl)
Fluorophenyl increases polarity; lacks carboxamide Moderate antifungal activity

Crystallographic and Stability Insights

  • The ethyl-fluorophenyl analog () crystallizes with a non-planar triazolo-thiadiazine core (dihedral angle 10.54° vs. aryl ring), stabilizing π-π interactions (3.57 Å centroid distance) .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-ethyl-N,6-bis(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide?

  • Methodological Answer : The synthesis typically involves cyclization reactions. For example, sodium hydride in dry tetrahydrofuran (THF) can act as a base to deprotonate intermediates, followed by reaction with halogenated carboxylic acids (e.g., 2-chloroethanoic acid) to form the triazolothiadiazine core . Alternative routes include cyclization of 4-amino-3-mercapto-1,2,4-triazole derivatives with dibenzoylacetylene under metal-free conditions, achieving high yields (>90%) . Confirm reaction completion via TLC or HPLC and purify via crystallization (e.g., ethanol) .

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H, ¹³C) to verify substituent positions and stereochemistry.
  • IR spectroscopy to identify functional groups (e.g., C=O, C=N, C-S-C stretches).
  • Mass spectrometry (ESI-MS) to confirm molecular weight and fragmentation patterns.
  • X-ray crystallography (if single crystals are obtainable) to resolve bond angles and dihedral angles in the triazolothiadiazine ring system .

Q. How can researchers assess the compound's drug-likeness and pharmacokinetic properties?

  • Methodological Answer : Employ in silico tools like SwissADME to predict:

  • Lipophilicity (LogP) and solubility (LogS).
  • Pharmacokinetic parameters (e.g., bioavailability, blood-brain barrier permeability).
  • Compare results with reference drugs (e.g., celecoxib) to benchmark drug-likeness . Validate predictions with in vitro assays (e.g., Caco-2 cell permeability) .

Advanced Research Questions

Q. How can structural ambiguities in the triazolothiadiazine core be resolved experimentally?

  • Methodological Answer : For ambiguous stereochemistry or regiochemistry:

  • X-ray crystallography : Grow single crystals via slow evaporation (e.g., ethanol/water mixtures). Analyze intermolecular interactions (e.g., C–H⋯N hydrogen bonds, π-π stacking) to resolve dihedral angles between aromatic rings and the fused heterocyclic system .
  • Dynamic NMR : Study temperature-dependent chemical shifts to identify conformational flexibility .

Q. What strategies can reconcile discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Standardize assay conditions : Use identical cell lines (e.g., HEK293 for cytotoxicity) and reference controls (e.g., celecoxib for COX-2 inhibition).
  • SAR analysis : Systematically modify substituents (e.g., 4-methoxyphenyl groups) and compare bioactivity trends. For example, replace 4-methoxy with electron-withdrawing groups to test antibacterial activity against Staphylococcus aureus .
  • Statistical validation : Apply multivariate analysis to isolate confounding variables (e.g., solubility differences) .

Q. How can synthetic byproducts or impurities be identified and minimized?

  • Methodological Answer :

  • HPLC-MS : Monitor reaction progress and detect byproducts (e.g., incomplete cyclization products).
  • Optimize reaction conditions : Adjust stoichiometry (e.g., molar ratios of sodium hydride to substrate) or solvent polarity (e.g., DMF vs. THF) to suppress side reactions .
  • Recrystallization : Use solvent mixtures (e.g., ethanol/water) to selectively precipitate the target compound .

Q. What computational methods support the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Molecular docking : Simulate interactions with target proteins (e.g., COX-2, bacterial DNA gyrase) using software like AutoDock Vina. Focus on hydrogen bonding with active-site residues (e.g., Arg120 in COX-2) .
  • QSAR modeling : Train models on bioactivity data (e.g., IC₅₀ values) to predict the impact of substituents (e.g., ethyl vs. methyl groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-ethyl-N,6-bis(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
Reactant of Route 2
Reactant of Route 2
3-ethyl-N,6-bis(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.